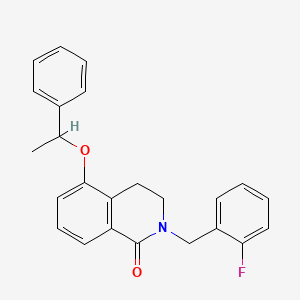![molecular formula C20H19FN2O3S B2578164 methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1216951-74-4](/img/structure/B2578164.png)
methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a benzodiazepine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzodiazepine family, which is a class of drugs that are commonly used for their anxiolytic, hypnotic, and anticonvulsant properties. Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is synthesized using a multi-step process, which involves the reaction of various chemical compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on similar compounds has focused on the synthesis and chemical properties of 1,5-benzodiazepine derivatives. For instance, Hofmann and Fischer explored the synthesis and properties of 4-Methoxy-1,5-benzothiazepine, a compound within the same chemical family, highlighting the methodological approaches to creating these complex molecules and understanding their chemical behaviors (Hofmann & Fischer, 1987). This research aids in the broader understanding of the synthetic pathways and potential applications of such compounds in various scientific fields.
Photodynamic Therapy Applications
Another area of application for related compounds is in photodynamic therapy (PDT) for cancer treatment. Pişkin, Canpolat, and Öztürk developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential in generating singlet oxygen, a crucial element in PDT (Pişkin, Canpolat, & Öztürk, 2020). The efficiency of these compounds in producing singlet oxygen and their photophysical properties highlight the innovative approaches to treating diseases using light-sensitive compounds.
Antimicrobial Activity
Sharma et al. synthesized new 1,5-benzothiazepine derivatives, investigating their potential as analogues of anticancer drugs and exploring their antimicrobial activity (Sharma, Singh, Yadav, & Prakash, 1997). This research provides insight into the multifunctional applications of 1,5-benzodiazepine derivatives, not only in cancer research but also in combating microbial infections, showcasing their versatility in medicinal chemistry.
Peripheral Benzodiazepine Receptors
Research on compounds like DAA1106, a selective ligand for peripheral benzodiazepine receptors, offers insights into the neurological applications of benzodiazepine derivatives. Studies by Zhang et al. on the binding characteristics of DAA1106 to peripheral benzodiazepine receptors in the rat brain highlight the potential of these compounds in studying brain functions and disorders (Zhang et al., 2003). This research underscores the importance of benzodiazepine derivatives in neuroscientific research, particularly in understanding receptor dynamics and brain imaging.
Propiedades
IUPAC Name |
methyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-18-8-7-13(9-15(18)21)12-27-19-10-14(11-20(24)26-2)22-16-5-3-4-6-17(16)23-19/h3-10,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOFIDYGGSYFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

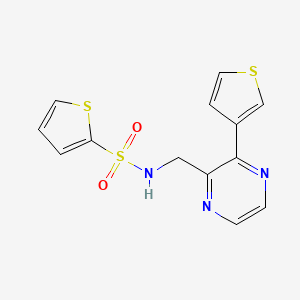
![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)
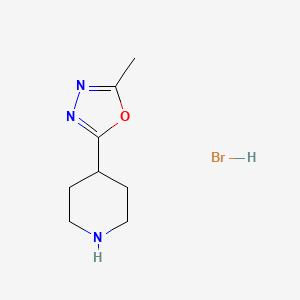
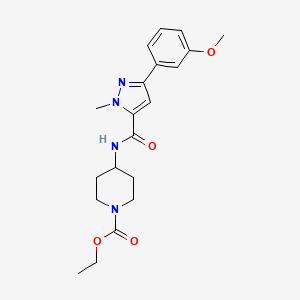
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)
![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)
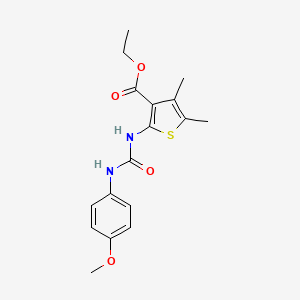
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2578093.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2578094.png)
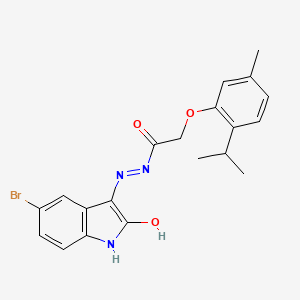
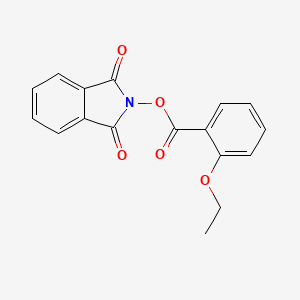
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)
